Idarubicinol is classified as a secondary alcohol and is formed through the metabolic reduction of the carbonyl group at the C-13 position of idarubicin. This transformation primarily occurs in the liver and is facilitated by various enzymes, including aldo-keto reductases and carbonyl reductases . The compound's structure closely resembles that of idarubicin, differing primarily by the hydroxyl group at the C-13 position.
The synthesis of idarubicinol can be approached through various pathways, primarily focusing on the reduction of idarubicin. In vitro studies have established methods for quantifying both idarubicin and its metabolite using mass spectrometry techniques. These methods involve incubating cells with idarubicin and subsequently analyzing the intracellular concentrations of both compounds .
The formation of idarubicinol from idarubicin is catalyzed by enzymes such as aldo-keto reductases (specifically AKR1A1, AKR1B1, and AKR1C3) and carbonyl reductases (CBR1 and CBR3). The expression levels of these enzymes vary across different cell lines, influencing the rate of metabolite formation .
Idarubicinol undergoes various chemical reactions that are critical for its metabolism and pharmacodynamics. The primary reaction involves the reduction of idarubicin to form idarubicinol, which can be summarized as follows:
This reaction is predominantly mediated by aldo-keto reductases that facilitate the two-electron reduction process. Additionally, further metabolic transformations can lead to other metabolites which may influence pharmacological effects .
The mechanism of action for idarubicinol largely mirrors that of its parent compound, idarubicin. Idarubicin acts by intercalating into DNA, disrupting replication processes, and inducing apoptosis in cancer cells. Idarubicinol retains some antitumor activity but is also associated with cardiotoxicity due to its ability to generate reactive oxygen species during metabolism .
Idarubicinol's role in cardiotoxicity is significant; it has been shown that this metabolite contributes to heart damage observed in patients undergoing treatment with idarubicin. Studies have indicated that high levels of idarubicinol correlate with increased cardiotoxic effects, necessitating careful monitoring of drug levels during therapy .
Idarubicinol exhibits several notable physical and chemical properties:
These properties are essential for understanding how idarubicinol behaves in biological systems and its potential interactions with other compounds.
Idarubicinol serves several important roles in clinical and research settings:
Idarubicinol (13-dihydroidarubicin) is the primary pharmacologically active metabolite of the anthracycline chemotherapeutic idarubicin. Its formation occurs via stereoselective carbonyl reduction of the C-13 ketone group in idarubicin, catalyzed primarily by cytosolic aldo-keto reductase (AKR) and carbonyl reductase (CBR) enzymes. The AKR superfamily—particularly isoforms AKR1A1, AKR1B1, and AKR1C3—demonstrates high catalytic efficiency toward idarubicin [2] [5]. AKR1C3 exhibits the highest activity (Km ≈ 15 µM), followed by AKR1B1 and AKR1A1 [5]. Concurrently, CBR1 and CBR3 (short-chain dehydrogenases/reductases) contribute significantly to hepatic idarubicinol formation, with CBR1 showing higher substrate affinity than CBR3 [5] [7].
Notably, idarubicin induces a pharmacokinetic self-potentiation mechanism: pretreatment with idarubicin upregulates AKR and CBR expression in hepatic cells, accelerating its own metabolic activation to idarubicinol. In rat models, idarubicin pretreatment increased idarubicinol formation by 2.3-fold within 4 hours post-administration [2]. This enzyme induction complicates dosing predictability but underscores idarubicinol’s therapeutic significance.
Table 1: Key Enzymes Catalyzing Idarubicin to Idarubicinol Conversion
Enzyme | Class | Km (µM) | Tissue Localization | Inhibition IC50 (µM) |
---|---|---|---|---|
AKR1C3 | Aldo-keto reductase | 15 ± 2 | Liver, Leukocytes | Ranirestat (0.4) |
AKR1B1 | Aldo-keto reductase | 28 ± 4 | Liver, Heart | Ranirestat (1.2) |
CBR1 | Carbonyl reductase | 22 ± 3 | Ubiquitous | Menadione (1.6) |
CBR3 | Carbonyl reductase | 85 ± 10 | Ubiquitous | Quercetin (15.3) |
The reduction of idarubicin’s C-13 ketone generates a chiral alcohol center, producing exclusively the (13S)-idarubicinol stereoisomer in mammalian systems [5] [7]. This stereoselectivity arises from enzymatic stereo-preference and substrate binding orientation:
Lipid solubility enhances idarubicin’s cellular uptake, increasing its bioavailability to reductases compared to other anthracyclines like doxorubicin [7]. This property, coupled with stereoselective reduction, ensures high intracellular concentrations of the active (13S)-idarubicinol enantiomer.
Chemoenzymatic approaches leverage engineered enzymes for in vitro idarubicinol synthesis, improving yield and purity over chemical methods:
Table 2: Chemoenzymatic Synthesis Optimization Strategies
Strategy | Conditions | Conversion Yield | Advantages |
---|---|---|---|
Immobilized AKR1C3 | Continuous-flow, pH 7.0, 37°C | 95% | Reusability, no NADPH added |
OPME + NADPH recycle | CBR1 + GDH, 0.5 mM NADP⁺ | 92% | Low cofactor cost |
CBR1 F88V/T189G mutant | 20% DMSO, 30°C | 88% | Organic solvent compatibility |
Microbial biosynthesis offers a sustainable route to idarubicinol via engineered Escherichia coli or Saccharomyces cerevisiae:
Current yields remain modest (∼50 mg/L), limited by idarubicin intermediate toxicity and poor transport of glycosylated precursors. Future efforts require dynamic pathway regulation (e.g., CRISPRi) and efflux pump engineering [6] [9].
Table 3: Metabolic Engineering Approaches in Microbial Systems
Host | Engineering Target | Idarubicinol Titer | Key Challenges |
---|---|---|---|
E. coli BL21 | aroG⁺, ∆pykA, Pₜₑₜ::doxA-CBR1 | 48 mg/L | Idarubicin cytotoxicity |
S. cerevisiae | AKR1C3⁺, zwf⁺, ∆FDH1 | 37 mg/L | Low aglycone glycosylation |
P. putida | ∆phzF, Pₙᵢᵣ::ubiC-akr1b1 | 22 mg/L | Precursor transport |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7